Fusicoccin

Catalog No.
S600109
CAS No.
20108-30-9
M.F
C36H56O12
M. Wt
680.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fusicoccin

CAS Number

20108-30-9

Product Name

Fusicoccin

IUPAC Name

[(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate

Molecular Formula

C36H56O12

Molecular Weight

680.8 g/mol

InChI

InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33+,34-,36+/m1/s1

InChI Key

KXTYBXCEQOANSX-WYKQKOHHSA-N

SMILES

Array

Synonyms

fusicoccin, fusicoccin-A

Canonical SMILES

CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@@H](C2=C[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC

Fusicoccin is an acetate ester. It has a role as a toxin.
Fusicoccin has been reported in Diaporthe amygdali with data available.
phytotoxic glycoside from Fusicoccum amydali; structure

Fusicoccin is a fungal diterpene glycoside recognized as a canonical molecular glue for stabilizing interactions between 14-3-3 proteins and their phosphorylated client proteins. Its primary, well-characterized mechanism involves binding at the protein-protein interface, which locks the complex in a stable conformation. This stabilization effect is particularly potent for the plant plasma membrane H+-ATPase, leading to its sustained activation, and extends to numerous mammalian protein complexes, making it a critical tool for studying 14-3-3-mediated signaling pathways in diverse biological systems.

Direct substitution with close structural analogs such as Cotylenin A is ill-advised for quantitative research due to significant differences in their effects on specific 14-3-3/target protein complexes. For example, while both compounds stabilize 14-3-3 interactions, their distinct hydroxylation patterns lead to differential activities in human cancer cell models, making them non-equivalent for oncological research. Furthermore, using crude fungal extracts introduces unknown metabolites that can produce confounding off-target effects, compromising experimental reproducibility and data integrity. The use of highly purified Fusicoccin is essential for studies where the specific, well-characterized stabilization of 14-3-3 interactions is the primary mechanism under investigation.

Potent Stabilization of C-RAF/14-3-3ζ Interaction Compared to Analog Cotylenin A

Fusicoccin's analog, Cotylenin A (CN-A), demonstrates a potent, quantifiable stabilization of the interaction between 14-3-3ζ and a diphosphorylated C-RAF peptide (C-RAFpS233pS259). In a fluorescence polarization assay, CN-A increased the binding affinity 17-fold. While direct head-to-head data for Fusicoccin in this specific assay is not available in the cited source, the high potency of its close analog underscores the efficacy of this chemical scaffold. The structural differences between Fusicoccin and CN-A are known to confer differential biological activities, making the choice between them application-specific.

Evidence DimensionBinding Affinity (Kd) Enhancement
Target Compound DataData for close analog Cotylenin A is presented as a benchmark for the fusicoccane class.
Comparator Or Baseline14-3-3ζ / C-RAFpS233pS259 interaction without stabilizer (Kd = 346 nM)
Quantified Difference17-fold decrease in Kd to 20 nM (in the presence of 500 μM Cotylenin A)
ConditionsIn vitro fluorescence polarization assay with purified 14-3-3ζ and diphosphorylated C-RAF peptide.

For researchers studying RAF signaling, the ability to potently stabilize this specific complex allows for precise modulation and investigation of the MAPK pathway, a critical target in oncology.

Superior H+-ATPase Activation via Reduced ATP Requirement

In isolated spinach leaf plasma membrane vesicles, treatment with Fusicoccin leads to a significant activation of the H+-ATPase. This activation is characterized by a more than two-fold reduction in the apparent Michaelis constant (Km) for ATP, from 0.22 mM in control vesicles to 0.10 mM in Fusicoccin-treated vesicles. This demonstrates that the enzyme becomes more efficient, reaching half of its maximum velocity at a much lower ATP concentration. The treatment also resulted in a twofold increase in ATP hydrolytic activity and a threefold increase in H+ pumping.

Evidence DimensionApparent Km for ATP of H+-ATPase
Target Compound Data0.10 mM
Comparator Or BaselineControl (untreated) plasma membrane vesicles: 0.22 mM
Quantified Difference54.5% reduction in Km for ATP
ConditionsIn vitro assay using plasma membrane vesicles isolated from spinach leaves.

This enhanced enzymatic efficiency is critical for plant physiology studies, as it allows for maximal and sustained activation of the proton pump even under potentially ATP-limiting conditions, ensuring a robust and reproducible experimental response.

Handling & Processability: Defined Solubility in Standard Laboratory Solvents

Fusicoccin demonstrates reliable solubility in common organic solvents essential for laboratory workflows. It is documented as soluble in DMSO and ethanol (at 10 mg/ml), facilitating the preparation of stock solutions for a wide range of in vitro and cell-based assays. In contrast, it is only slightly soluble in less polar solvents like ethyl acetate and sparingly soluble in acetone, with poor solubility in water. This defined solubility profile ensures consistent and reproducible preparation of experimental solutions, a critical factor for dose-response studies.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in DMSO and Ethanol (10 mg/ml).
Comparator Or BaselinePoor solubility in aqueous solutions; sparingly soluble in acetone.
Quantified DifferenceNot applicable (Qualitative data)
ConditionsStandard laboratory conditions for solvent dissolution.

Predictable solubility in standard solvents like DMSO and ethanol simplifies experimental setup, reduces material waste, and ensures accurate final concentrations in assays, which is a key procurement consideration for any laboratory.

Plant Physiology Research: Maximizing Proton Pump Activity

For studies requiring sustained and maximal activation of the plant plasma membrane H+-ATPase, such as investigations into stomatal regulation, cell growth, and nutrient transport. The evidence showing Fusicoccin's ability to dramatically lower the enzyme's Km for ATP ensures a robust and consistent physiological response, making it the preferred tool for these applications.

Neuroscience Research: Promoting Neurite Outgrowth

In studies focused on neuronal regeneration and development, Fusicoccin serves as a potent stimulus for neurite outgrowth. It has been shown to stabilize the 14-3-3 complex with the stress regulator GCN1, inducing neurite outgrowth with an EC50 of 29 μM, providing a specific chemical tool to investigate these pathways.

Oncology Signal Transduction Studies

When investigating signaling pathways dependent on 14-3-3 protein interactions, such as the RAF kinase cascade. The high potency of the fusicoccane scaffold in stabilizing these complexes allows researchers to precisely modulate specific protein-protein interactions to dissect their role in cancer cell proliferation and survival.

Interactome Studies and Target Validation

As a 'molecular glue', Fusicoccin can be used to lock transient 14-3-3 protein-protein interactions into stable complexes. This is highly valuable in proteomics and structural biology workflows (e.g., co-immunoprecipitation, pull-downs, crystallography) to identify and validate novel 14-3-3 binding partners.

XLogP3

1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

680.37717722 Da

Monoisotopic Mass

680.37717722 Da

Heavy Atom Count

48

Wikipedia

Fusicoccin

Dates

Last modified: 04-14-2024

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